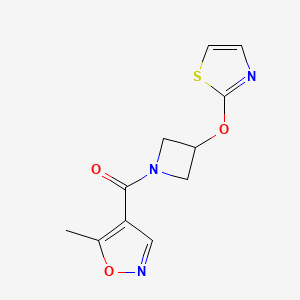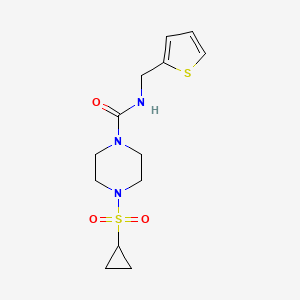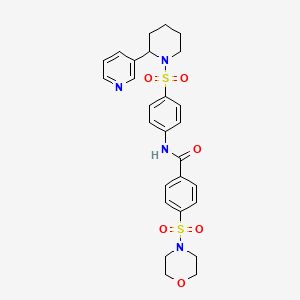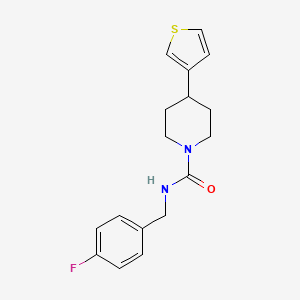
ethyl (2E)-(1-methylimidazolidin-2-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-(1-methylimidazolidin-2-ylidene)acetate, also known as EMI, is a versatile organic compound that has gained significant attention in recent years due to its potential applications in various fields of science. EMI is a stable, colorless liquid that is soluble in common organic solvents such as ethanol, methanol, and chloroform.
Scientific Research Applications
Ethyl (2E)-(1-methylimidazolidin-2-ylidene)acetate has been extensively studied for its potential applications in various fields of science. In the field of catalysis, this compound has been used as a ligand for transition metal catalysts, which has led to the development of efficient and selective catalytic systems for organic transformations. This compound has also been used as a stabilizer for metal nanoparticles, which has improved the catalytic activity and selectivity of these nanoparticles.
In the field of materials science, this compound has been used as a building block for the synthesis of functional materials such as metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis. This compound has also been used as a precursor for the synthesis of polymeric materials, which have potential applications in drug delivery, tissue engineering, and sensors.
Mechanism of Action
The mechanism of action of ethyl (2E)-(1-methylimidazolidin-2-ylidene)acetate is not fully understood, but it is believed to act as a nucleophilic carbene that can form covalent bonds with various electrophilic species. This compound can also act as a Lewis base, which can coordinate with various Lewis acids. The ability of this compound to form stable complexes with transition metals and other electrophilic species has led to its potential applications in catalysis and materials science.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have suggested that this compound may have potential applications in drug discovery and development due to its ability to form stable complexes with various biomolecules such as proteins and nucleic acids.
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl (2E)-(1-methylimidazolidin-2-ylidene)acetate is its stability and solubility in common organic solvents, which makes it easy to handle and use in various lab experiments. This compound is also relatively inexpensive and easy to synthesize. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the research and development of ethyl (2E)-(1-methylimidazolidin-2-ylidene)acetate. In the field of catalysis, future research could focus on the development of more efficient and selective catalytic systems using this compound as a ligand. In the field of materials science, future research could focus on the synthesis of new functional materials using this compound as a building block. In the field of drug discovery and development, future research could focus on the use of this compound as a tool for the design and synthesis of new drugs with improved efficacy and selectivity.
Synthesis Methods
Ethyl (2E)-(1-methylimidazolidin-2-ylidene)acetate can be synthesized through a simple reaction between ethyl acetoacetate and 1-methylimidazolidin-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place at room temperature and yields this compound as the main product. The purity of this compound can be improved through recrystallization or distillation methods.
properties
IUPAC Name |
ethyl (2E)-2-(1-methylimidazolidin-2-ylidene)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-3-12-8(11)6-7-9-4-5-10(7)2/h6,9H,3-5H2,1-2H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPJJDKAETVMFE-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1NCCN1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/1\NCCN1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


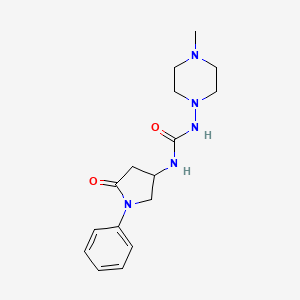


![1-(Prop-2-yn-1-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B2391463.png)
![3-{[(3,4-Dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2391464.png)
![N~4~-(3,4-dimethylphenyl)-N~6~-(4-fluorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2391466.png)
![2-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine](/img/structure/B2391467.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2391469.png)
